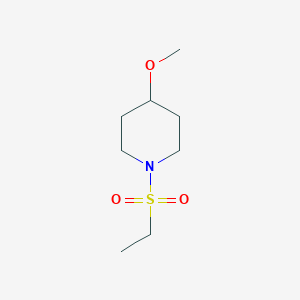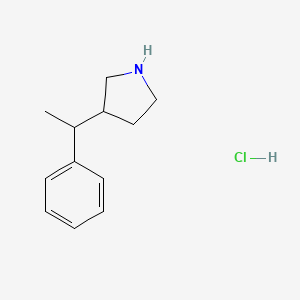
3-(1-Phenylethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine, the core structure of 3-(1-Phenylethyl)pyrrolidine hydrochloride, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives can be categorized into two main types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The structure–activity relationship (SAR) of the studied compounds is also described .Mecanismo De Acción
The exact mechanism of action of 3-(1-Phenylethyl)pyrrolidine hydrochloride is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, attention, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, attention, and cognitive function. This compound has also been shown to increase heart rate and blood pressure, which can lead to potential cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Phenylethyl)pyrrolidine hydrochloride has several advantages for lab experiments, including its ability to enhance cognitive function and its potential as a treatment for cognitive disorders. However, there are also limitations to its use in lab experiments, including potential cardiovascular effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 3-(1-Phenylethyl)pyrrolidine hydrochloride. One area of research could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease and ADHD. Another area of research could focus on its potential as a performance-enhancing drug and its effects on athletic performance. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
3-(1-Phenylethyl)pyrrolidine hydrochloride can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenylethylamine with pyrrolidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(1-Phenylethyl)pyrrolidine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have cognitive-enhancing effects, which make it a potential treatment for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a performance-enhancing drug and as a treatment for drug addiction.
Safety and Hazards
The safety data sheet suggests that one should wash face, hands and any exposed skin thoroughly after handling 3-(1-Phenylethyl)pyrrolidine hydrochloride. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. One should not breathe dust/fume/gas/mist/vapors/spray. Protective gloves/protective clothing/eye protection/face protection should be worn. It should be kept away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
3-(1-phenylethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(12-7-8-13-9-12)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUVYAAJNTJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)
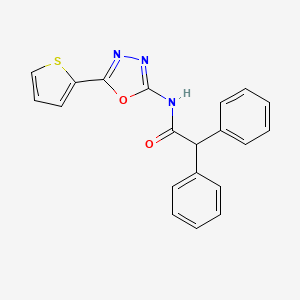

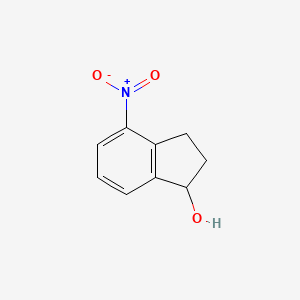
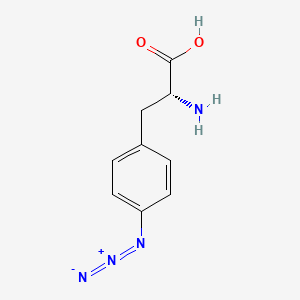
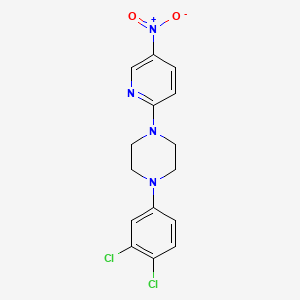
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)
![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)

